molecular formula C19H30N2O2 B10805642 N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B10805642
M. Wt: 318.5 g/mol
InChI Key: VYSCUICDXXFCDV-UHFFFAOYSA-N
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Description

N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide is a chemical compound of significant interest in scientific research. With the molecular formula C20H31N2O2 and a molecular weight of 331.48 g/mol, this benzamide derivative features a complex structure including a cyclohexyl ring and an isopropoxybenzamide group . This structure is related to other pharmacologically active benzamide compounds, suggesting potential value in probing biological pathways. Researchers utilize this compound in various in vitro studies to investigate its mechanism of action and interactions within biological systems. It is primarily used for basic research in laboratory settings. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal use of any kind. Handling should only be performed by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C19H30N2O2/c1-15(2)23-17-10-8-16(9-11-17)18(22)20-14-19(21(3)4)12-6-5-7-13-19/h8-11,15H,5-7,12-14H2,1-4H3,(H,20,22)

InChI Key

VYSCUICDXXFCDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C

solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide, also known by its CAS number 363626-99-7, is a synthetic compound with notable biological activity, particularly in the context of opioid receptor interactions. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C19H30N2O2
  • Molecular Weight : 314.46 g/mol

This compound is primarily recognized for its activity as an agonist at the μ-opioid receptor (MOR). This receptor is crucial for mediating analgesic effects. The compound also exhibits affinity for the κ-opioid receptor (KOR), although to a lesser extent.

Receptor Binding Affinities

The following table summarizes the binding affinities of the compound at various opioid receptors:

Receptor TypeBinding Affinity (nM)
μ-opioid (MOR)60
κ-opioid (KOR)34
Serotonin Transporter (SERT)4

These values indicate that this compound has a significant interaction with these receptors, suggesting its potential as an analgesic agent.

In Vitro Studies

In vitro pharmacological evaluations have demonstrated that this compound binds effectively to a range of central nervous system receptors. In one study, it was shown to have a high affinity for the serotonin transporter, which is associated with mood regulation and pain perception .

In Vivo Activity

The in vivo effects were assessed using various animal models. For instance:

  • Analgesic Effects : In the acetic acid writhing test, which is commonly used to evaluate analgesic properties, the compound exhibited significant antinociceptive effects.
  • Comparison with Other Opioids : The analgesic potency was found to be several times greater than that of codeine and comparable to morphine .

Toxicological Profile

Despite its potent analgesic properties, the compound's side effect profile raises concerns. Studies indicate that doses effective for pain relief are close to those causing adverse effects such as respiratory depression. Notably, it has been reported that this compound demonstrates a higher respiratory depressant effect than morphine in certain models .

Case Studies and Reports

Limited case studies have been published regarding the clinical implications of this compound. However, anecdotal reports from user forums suggest a range of subjective effects similar to those experienced with traditional opioids. The lack of comprehensive human studies limits our understanding of its long-term safety and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzamides featuring a cyclohexylmethyl-dimethylamino backbone. Below is a comparative analysis of structurally related analogs:

Structural and Physicochemical Comparisons

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Key Characteristics
N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide (Target) 4-isopropoxy C₂₀H₃₁N₂O₂ 331.48* High lipophilicity due to isopropoxy group; potential for altered receptor kinetics
AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) 3,4-dichloro C₁₇H₂₄Cl₂N₂O 343.29 Moderate μ-opioid agonist; reported Ki = 137 nM for μ-opioid receptor
N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-(trifluoromethyl)benzamide (4d) 4-trifluoromethyl C₁₇H₂₃F₃N₂O 328.38 Fluorinated analog; higher metabolic stability
3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-N-methylbenzamide (5a) 3,4-dichloro, N-methyl C₁₈H₂₆Cl₂N₂O 357.32 Lower yield (21.3%); modified N-substitution may reduce receptor affinity
N-{[1-(Methylamino)cyclohex-1-yl]methyl}-3-chloro-4-fluorobenzamide 3-chloro-4-fluoro C₁₅H₁₉ClFN₂O 297.78 Dual halogenation; potential for enhanced selectivity

*Calculated using ChemDraw.

Preparation Methods

Preparation of 4-(Propan-2-yloxy)benzoic Acid

The benzamide backbone originates from 4-(propan-2-yloxy)benzoic acid, synthesized via nucleophilic aromatic substitution or alkylation of 4-hydroxybenzoic acid. A typical procedure involves:

  • Reagents : 4-Hydroxybenzoic acid, isopropyl bromide, potassium carbonate (K₂CO₃).

  • Conditions : Reflux in dimethylformamide (DMF) at 80–90°C for 12–16 hours.

  • Mechanism : Deprotonation of the phenolic –OH group by K₂CO₃ facilitates alkylation by isopropyl bromide.

Yield : 75–85% after recrystallization from ethanol.

Synthesis of [1-(Dimethylamino)cyclohexyl]methanamine

The amine component is prepared through reductive amination of cyclohexanone derivatives:

  • Step 1 : Cyclohexanone reacts with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to form 1-(dimethylamino)cyclohexanol.

  • Step 2 : Conversion to the primary amine via Gabriel synthesis or Hofmann degradation . For example, treatment with phosphorus oxychloride (POCl₃) and ammonia yields [1-(dimethylamino)cyclohexyl]methanamine.

Key Data :

ParameterValue
Purity (HPLC)≥98%
Characterization¹H NMR (CDCl₃): δ 2.2 (s, 6H, N(CH₃)₂), 1.4–1.8 (m, 10H, cyclohexyl)

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as a coupling agent:

  • Reagents : 4-(Propan-2-yloxy)benzoic acid, [1-(dimethylamino)cyclohexyl]methanamine, EDC·HCl, HOBt.

  • Conditions : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours under nitrogen.

  • Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and side reactions.

Optimization Notes :

  • Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion.

  • Yield : 70–80% after column chromatography (silica gel, ethyl acetate/hexane).

Schlenk Techniques for Air-Sensitive Intermediates

In cases where the amine is prone to oxidation, Schlenk line techniques are employed:

  • Procedure : Reactions conducted under argon using dried solvents and low temperatures (–78°C to 0°C).

  • Example : A THF solution of lithiated amine (generated via n-BuLi) reacts with the activated carboxylic acid.

Advantages : Enhanced control over reactive intermediates; reduced side products.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography :

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Gradient of ethyl acetate (10–50%) in hexane.

  • Purity : ≥95% (confirmed by HPLC).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8 (d, 2H, Ar–H), 6.9 (d, 2H, Ar–H), 4.6 (m, 1H, OCH(CH₃)₂), 3.3 (s, 2H, NCH₂), 2.2 (s, 6H, N(CH₃)₂), 1.3 (d, 6H, CH(CH₃)₂).

  • HRMS (ESI+) : m/z calculated for C₁₉H₃₀N₂O₂ [M+H]⁺: 319.2386; found: 319.2389.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

To reduce reaction times, microwave irradiation (100–150°C, 30–60 minutes) accelerates the amidation step, achieving yields comparable to traditional methods.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., tert-butanol) enable greener synthesis, though yields are lower (50–60%).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk synthesis replaces EDC/HOBt with propanephosphonic acid anhydride (T3P®) , reducing coupling times to 2–4 hours with yields >85%.

Waste Management

  • Solvent Recovery : Distillation reclaims >90% of DCM or THF.

  • Byproducts : Unreacted amine and acid are neutralized and precipitated for safe disposal.

Challenges and Troubleshooting

Steric Hindrance

The bulky cyclohexyl group slows amidation. Solutions include:

  • Using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for enhanced reactivity.

  • Elevated temperatures (40–50°C) during coupling.

Hygroscopicity of Amine

Storing [1-(dimethylamino)cyclohexyl]methanamine under nitrogen or in sealed desiccators prevents degradation .

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